molecular formula C11H16N2O3 B13351471 (3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol

(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol

Cat. No.: B13351471
M. Wt: 224.26 g/mol
InChI Key: ABLGYIIZEMIGST-NXEZZACHSA-N
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Description

(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrofuran ring, a methoxypyridine moiety, and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Methoxypyridine Moiety: This can be achieved through a nucleophilic substitution reaction where a methoxypyridine derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.

    Substitution Reagents: Halides, sulfonates, and other leaving groups can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deoxygenated or amine derivatives.

Scientific Research Applications

(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(((6-Methoxypyridin-2-yl)methyl)amino)tetrahydrofuran-3-ol: This compound differs in the position of the methoxypyridine moiety.

    (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-2-ol: This compound has a different hydroxyl group position on the tetrahydrofuran ring.

Uniqueness

The unique stereochemistry and functional groups of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol contribute to its distinct chemical and biological properties, setting it apart from similar compounds

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(3S,4R)-4-[(6-methoxypyridin-3-yl)methylamino]oxolan-3-ol

InChI

InChI=1S/C11H16N2O3/c1-15-11-3-2-8(5-13-11)4-12-9-6-16-7-10(9)14/h2-3,5,9-10,12,14H,4,6-7H2,1H3/t9-,10-/m1/s1

InChI Key

ABLGYIIZEMIGST-NXEZZACHSA-N

Isomeric SMILES

COC1=NC=C(C=C1)CN[C@@H]2COC[C@H]2O

Canonical SMILES

COC1=NC=C(C=C1)CNC2COCC2O

Origin of Product

United States

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